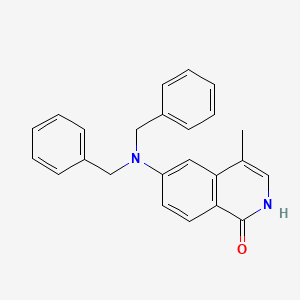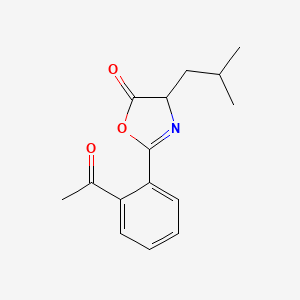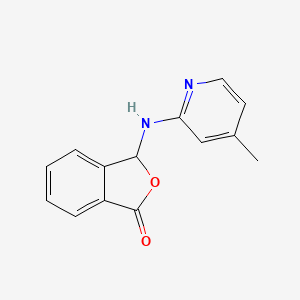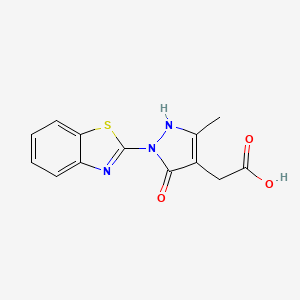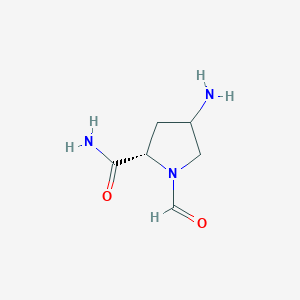
(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds. Its structure includes an amino group, a formyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide typically involves the use of propargyl sulfonylamides and allenamides. A base-promoted cascade addition-cyclization reaction is employed to prepare pentasubstituted pyrroles and hexasubstituted pyrrolines with different substituents and a free amino group . This method is metal-free and allows for the efficient synthesis of multisubstituted pyrroles from easily accessible starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes, such as the base-promoted cascade addition-cyclization reaction, suggests that it can be produced efficiently on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired product.
Major Products
The major products formed from the reactions of this compound include various substituted pyrrolidines and pyrroles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
(2S)-4-Amino-1-formylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions by selectively reacting with one of the reactants. This allows for the precise control of the stereochemistry of the final product, which is crucial in the synthesis of chiral compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-4-Amino-1-formylpyrrolidine-2-carboxamide include other pyrrolidine derivatives, such as:
- (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
- (2S,4S)-4-[18F]FEBGln
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a chiral auxiliary and its versatility in synthesis make it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-4-amino-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-4-1-5(6(8)11)9(2-4)3-10/h3-5H,1-2,7H2,(H2,8,11)/t4?,5-/m0/s1 |
Clé InChI |
YNPVGJAKKLMVIQ-AKGZTFGVSA-N |
SMILES isomérique |
C1[C@H](N(CC1N)C=O)C(=O)N |
SMILES canonique |
C1C(CN(C1C(=O)N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


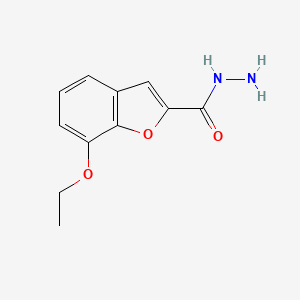
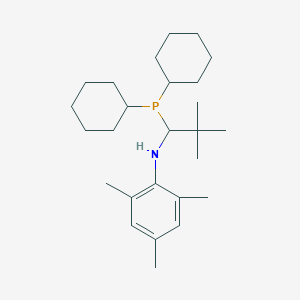

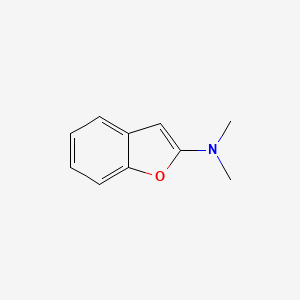
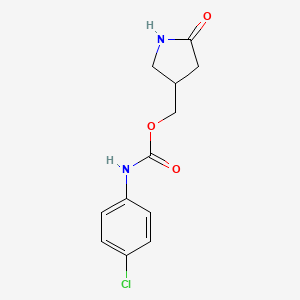
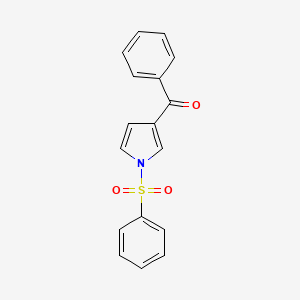
![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
